1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene
Overview
Description
1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a central benzene ring substituted with two 1,3,4-oxadiazole rings, each further substituted with a tert-butylphenyl group. The presence of the oxadiazole rings imparts significant electronic properties, making it useful in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene typically involves the following steps:
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Formation of 1,3,4-Oxadiazole Rings: : The oxadiazole rings are often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 4-(tert-butyl)benzoic acid can be reacted with hydrazine to form the corresponding hydrazide, which then undergoes cyclization with a suitable dehydrating agent like phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.
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Coupling with Benzene: : The synthesized 1,3,4-oxadiazole derivatives are then coupled with a benzene ring. This can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the oxadiazole with a halogenated benzene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods to optimize reaction conditions and catalysts would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, although the presence of the tert-butyl groups provides some steric hindrance that can protect the molecule to an extent.
Reduction: Reduction reactions can target the oxadiazole rings, potentially converting them into other heterocyclic structures.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene has several applications in scientific research:
Materials Science: Used in the development of OLEDs due to its excellent electron-transporting properties and thermal stability.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
Mechanism of Action
The mechanism by which 1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene exerts its effects is largely dependent on its electronic properties. The oxadiazole rings facilitate electron transport, making the compound effective in electronic applications. In biological systems, its mechanism of action would involve interactions with specific molecular targets, potentially affecting cellular pathways related to its fluorescent properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(5-phenyl-1,3,4-oxadiazol-2-yl)benzene: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
2,5-Bis(4-(tert-butyl)phenyl)-1,3,4-oxadiazole: Similar structure but with different substitution patterns, affecting its electronic properties and applications.
Uniqueness
1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene is unique due to the presence of both tert-butyl groups and oxadiazole rings, which together enhance its stability and electronic properties, making it particularly suitable for high-performance electronic devices.
This compound’s combination of structural features and functional versatility makes it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-[3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O2/c1-29(2,3)23-14-10-19(11-15-23)25-31-33-27(35-25)21-8-7-9-22(18-21)28-34-32-26(36-28)20-12-16-24(17-13-20)30(4,5)6/h7-18H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJQNLKWTRGIEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C4=NN=C(O4)C5=CC=C(C=C5)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571406 | |
Record name | 2,2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138372-67-5 | |
Record name | 2,2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does OXD-7 play in OLED devices?
A1: OXD-7 typically functions as an electron-transporting material and a host material for phosphorescent emitters in OLEDs [, , , ]. Its high electron affinity and good film-forming properties make it suitable for facilitating electron injection and transport within the device.
Q2: How does the morphology of OXD-7 films impact device performance?
A2: Studies have shown that OXD-7 films prepared by different methods exhibit varying morphologies and carrier transport properties []. Vacuum-deposited films demonstrate enhanced carrier transport compared to solution-processed ones due to their higher packing density, leading to improved device efficiency.
Q3: Can OXD-7 be used to create white OLEDs?
A3: Yes, OXD-7 has been successfully incorporated into white OLED architectures [, ]. By combining OXD-7 with appropriate blue, green, and red emitters, devices with high luminance efficiency and good color stability can be achieved.
Q4: What are the advantages of using OXD-7 in mixed host systems for blue phosphorescent OLEDs?
A4: OXD-7, with its high triplet level, can be combined with other host materials like TAPC (1,1-bis((di-4-tolylamino) phenyl) cyclohexane) to improve the efficiency and lower the turn-on voltage of blue phosphorescent OLEDs []. These mixed host systems facilitate better charge balance and exciton confinement, resulting in enhanced device performance.
Q5: Does OXD-7 have any applications beyond OLEDs?
A5: Recent research highlights the potential of OXD-7 in perovskite solar cells (PSCs) []. It can function as an interfacial layer between the electron-transporting layer and the electrode, enhancing the device stability by suppressing halide ion migration and improving moisture resistance.
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